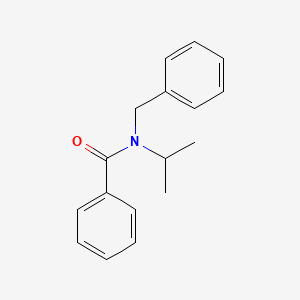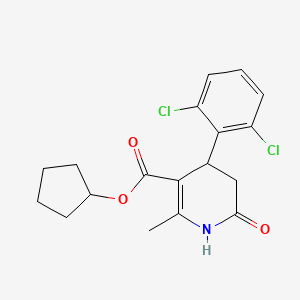![molecular formula C16H15N3O3S B5561485 N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)
N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step process. Aryl/aralkyl organic acids are converted into esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The target compounds are then synthesized by reacting these thiols with appropriate acetamides in the presence of a solvent like DMF and a base such as sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated using various spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help in confirming the successful synthesis and determining the detailed structure of the compounds (Rehman et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied in the context of their potential biological activities. For example, compounds in this class have been evaluated for their antimicrobial and hemolytic activities, showing variable extents of action against selected microbial species (Khalid et al., 2016).
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activities. Compounds in this class, including modifications of the N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide structure, have shown activity against selected microbial species, demonstrating potential as antimicrobial agents with relatively low toxicity. Their hemolytic activity assessments suggest that these compounds could be considered for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).
Anticancer Potential
Another avenue of research has involved evaluating the anticancer activity of 1,3,4-oxadiazole and related derivatives. Studies have focused on the computational and pharmacological potential of these compounds, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds have shown binding and moderate inhibitory effects across various assays, highlighting their potential in cancer treatment and as anti-inflammatory agents (Faheem, 2018).
Synthesis and Antibacterial Study
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds has been researched for their potential antibacterial properties. These compounds have exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-11-5-7-12(8-6-11)17-14(20)10-23-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBLPOUMMOMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329259 |
Source


|
| Record name | N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
CAS RN |
311324-08-0 |
Source


|
| Record name | N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)
![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)